

# An In-depth Technical Guide to Substance P (4-11)

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## Compound of Interest

Compound Name: Substance P (4-11)

Cat. No.: B1295781

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This technical guide provides a comprehensive overview of the C-terminal fragment of Substance P, **Substance P (4-11)**. It details its core amino acid sequence, its interaction with the neurokinin-1 receptor (NK1R), the subsequent signaling cascades, and relevant experimental protocols for its study.

## Core Amino Acid Sequence

Substance P is an undecapeptide neuropeptide with the following amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met.<sup>[1][2][3]</sup> **Substance P (4-11)** is the C-terminal octapeptide fragment of Substance P.<sup>[4][5]</sup>

The amino acid sequence of **Substance P (4-11)** is:

Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH<sub>2</sub>

The C-terminal amidation is crucial for its biological activity.

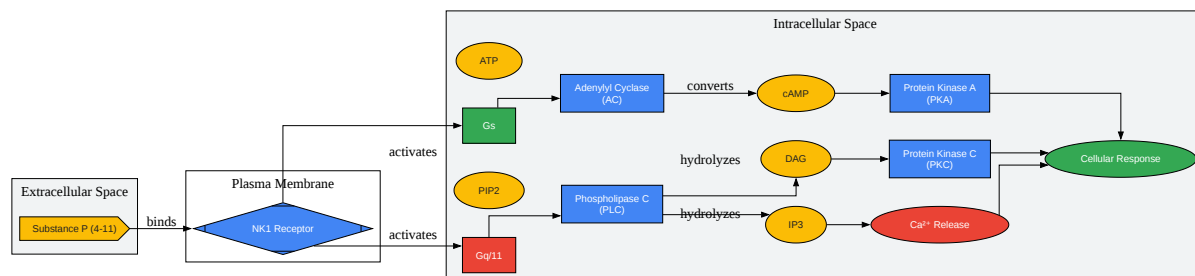
## Mechanism of Action and Signaling Pathway

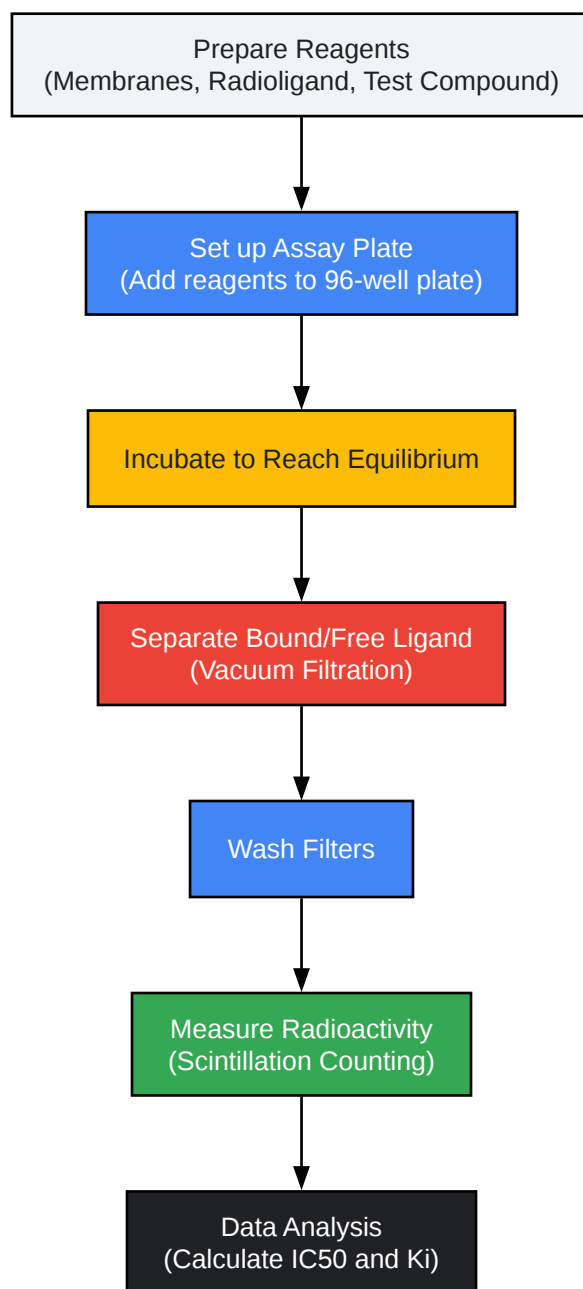
**Substance P (4-11)** exerts its biological effects primarily by acting as an agonist at the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. While the full-length Substance P can interact with other neurokinin receptors, the C-terminal fragments, including SP(4-11), show high selectivity for the NK1R.

Upon binding of **Substance P (4-11)** to the NK1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events:

- **Gq/11 Pathway:** Activation of the G $\alpha$ q subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
  - IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>).
  - DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
- **Gs Pathway:** Activation of the G $\alpha$ s subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.

The activation of these pathways ultimately results in a variety of physiological responses, including pain transmission, inflammation, and cellular proliferation.





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